5-Amino-2-(Boc-aminomethyl)pyridine
Description
5-Amino-2-(Boc-aminomethyl)pyridine (CAS: 187237-37-2) is a pyridine derivative featuring a Boc (tert-butoxycarbonyl)-protected aminomethyl group at position 2 and a free amino group at position 4. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol . The Boc group serves as a protective moiety for amines, enabling controlled reactivity in synthetic processes such as peptide coupling or heterocycle formation. This compound is widely used in pharmaceutical and organic synthesis as a versatile building block .
Properties
IUPAC Name |
tert-butyl N-[(5-aminopyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7,12H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOULXWJHXPVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Amino-2-(Trifluoromethyl)pyridine
Key Differences:
- Structure: Replaces the Boc-aminomethyl group with a trifluoromethyl (-CF₃) group at position 2.
- Molecular Weight: 162.11 g/mol (vs. 223.27 g/mol for the Boc derivative) .
- Toxicity: Exhibits severe toxicity, including methemoglobinemia, hemolytic anemia, and delayed encephalopathy due to its metabolic conversion to hydroxylamine analogs. This is attributed to the electron-withdrawing -CF₃ group, which enhances oxidative stress and disrupts cellular redox balance .
- Clinical Relevance: Case studies report acute respiratory absorption leading to multi-organ damage, necessitating treatments like methylene blue and plasma exchange .
| Property | 5-Amino-2-(Boc-aminomethyl)pyridine | 5-Amino-2-(Trifluoromethyl)pyridine |
|---|---|---|
| CAS Number | 187237-37-2 | 106877-33-2 |
| Molecular Formula | C₁₁H₁₇N₃O₂ | C₆H₅F₃N₂ |
| Toxicity | Low (protected amine) | High (oxidative metabolite) |
| Primary Use | Synthetic intermediate | Pharmaceutical intermediate |
3-(Boc-amino)pyridine
Key Differences:
- Structure: The Boc group is directly attached to the pyridine ring at position 3, lacking the aminomethyl side chain.
- Applications: Used in catalysis and polymer chemistry, whereas the Boc-aminomethyl derivative is tailored for peptide-like syntheses .
5-Amino-3-bromo-2-methylpyridine
Key Differences:
- Applications: Serves as a halogenated precursor in cross-coupling reactions (e.g., Suzuki-Miyaura). The Boc-aminomethyl derivative’s protective group enables selective deprotection for stepwise synthesis .
2-(2-Aminoethyl)pyridine
Key Differences:
- Structure: Contains an ethyl-linked amino group instead of a Boc-aminomethyl substituent.
- Functionality: The free amino group on a flexible chain enhances metal coordination, making it useful in ligand design. In contrast, the Boc-aminomethyl derivative’s rigidity suits solid-phase syntheses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Amino-2-(Boc-aminomethyl)pyridine, and how does Boc protection influence reaction efficiency?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to protect the aminomethyl moiety. A common approach is reacting 5-amino-2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) . Monitoring reaction progress via TLC or HPLC ensures complete protection. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent functionalization .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm in H NMR) and pyridine ring protons (aromatic region, 7–9 ppm).
- HPLC/LC-MS : Assess purity (>95%) and molecular ion peaks matching the theoretical mass (C₁₁H₁₇N₃O₂, MW 223.28 g/mol) .
- FT-IR : Identify Boc carbonyl stretching (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : While specific toxicity data may be limited, structurally similar Boc-protected pyridines (e.g., 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) require standard precautions:
- PPE : Gloves, lab coat, and eye protection (splash risk).
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the Boc group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The Boc group electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilicity. However, computational studies (e.g., DFT using B3LYP/6-31G*) predict enhanced regioselectivity in Suzuki-Miyaura couplings at the 5-amino position due to electron density redistribution . Experimental validation involves comparing coupling yields with/without Boc protection using Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. What strategies resolve contradictions in reported stability data for Boc-protected aminopyridines under acidic conditions?
- Methodological Answer : Stability discrepancies arise from varying acid strengths and solvents. For example:
- HCl/Dioxane : Rapid Boc deprotection (1–2 hrs, 0°C).
- TFA/DCM : Slower deprotection (4–6 hrs, RT) due to solvent polarity effects .
Mitigate inconsistencies by standardizing reaction conditions and monitoring via H NMR for tert-butyl signal disappearance .
Q. How can computational modeling predict the solvatochromic behavior of this compound in drug design?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy functional) model solvent effects on UV-Vis spectra. Key parameters include:
- Solvent polarity : Adjusts HOMO-LUMO gaps (ΔE ≈ 4.5–5.2 eV in DMSO vs. hexane).
- Hydrogen bonding : Stabilizes excited states in protic solvents (e.g., methanol) . Validate with experimental λmax shifts in varying solvents.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
